2-Methoxy-2-methyl-1,3-dioxolane

Physical Organic Chemistry Hydrolysis Kinetics Ortho Ester Mechanism

2-Methoxy-2-methyl-1,3-dioxolane (CAS 19798-71-1) is a five-membered cyclic ortho ester with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. It is also known as orthoacetic acid cyclic ethylene methyl ester.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 19798-71-1
Cat. No. B024326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methyl-1,3-dioxolane
CAS19798-71-1
SynonymsOrthoacetic Acid Cyclic Ethylene Methyl Ester;  2-Methyl-2-methoxy-1,3-dioxolane_x000B_
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC1(OCCO1)OC
InChIInChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3
InChIKeyCFWJJSGESLDGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-methyl-1,3-dioxolane (CAS 19798-71-1): A Cyclic Ortho Ester with Differentiated Hydrolytic and Fuel-Additive Performance


2-Methoxy-2-methyl-1,3-dioxolane (CAS 19798-71-1) is a five-membered cyclic ortho ester with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It is also known as orthoacetic acid cyclic ethylene methyl ester . As a cyclic ortho ester, its chemistry is defined by the strain and stereoelectronic constraints of the 1,3-dioxolane ring, which fundamentally alter its acid-catalyzed hydrolysis mechanism compared to acyclic ortho ester analogs [1]. This mechanistic divergence translates directly into its unique value proposition as both a kinetically fast water-scavenger in fuel additive applications and as a protected building block in polymer synthesis, where its distinct behavior is critical for achieving desired reaction outcomes.

2-Methoxy-2-methyl-1,3-dioxolane: Why Simple Ortho Ester or Ketal Analogs Cannot Replicate Its Function


Substituting 2-methoxy-2-methyl-1,3-dioxolane with a seemingly similar acyclic ortho ester (e.g., trimethyl orthoacetate) or a cyclic ketal (e.g., a 1,3-dioxane) is not functionally equivalent. The five-membered cyclic structure is not just a passive scaffold; it actively dictates the hydrolysis mechanism. While acyclic ortho esters follow a single, pH-independent rate-determining step, the constrained 1,3-dioxolane ring in this compound induces a fundamental change in the rate-determining step as pH shifts, a phenomenon absent in its acyclic counterparts [1]. This unique pH-sensitivity directly impacts its performance as a water-scavenger and in acid-labile applications. Similarly, its behavior in fuel dehydration is distinct from other cyclic acetals like 2-methoxy-2-methyl-1,3-dioxane, where differences in ring size and substitution alter both the kinetics of the initial water-scavenging reaction and the efficacy of the resulting hydrolysis products [2]. Simply put, the specific combination of ring size, substituents, and ortho ester character in 2-methoxy-2-methyl-1,3-dioxolane yields a non-linear, differentiated performance profile that generic analogs cannot match.

Differentiation of 2-Methoxy-2-methyl-1,3-dioxolane: Quantitative Comparative Evidence vs. Analogs


Mechanistic Differentiation: pH-Dependent Change in Rate-Determining Step for Hydrolysis

The acid-catalyzed hydrolysis of 2-methyl-2-methoxy-1,3-dioxolane (the target compound) exhibits a pH-dependent change in its rate-determining step, a behavior that is completely absent in its acyclic counterpart, trimethyl orthoacetate. The cyclic ortho ester switches from rate-determining generation of a dialkoxycarbonium ion (stage 1) at high pH to rate-determining decomposition of a hydrogen ortho ester intermediate (stage 3) at low pH. In contrast, both trimethyl orthoacetate and the structurally similar acyclic compound tris(2-methoxyethyl) orthoacetate do not undergo any such change in rate-determining step, with their hydrolysis being controlled by a single stage across the pH range [1].

Physical Organic Chemistry Hydrolysis Kinetics Ortho Ester Mechanism

Aviation Fuel Dehydration Performance: Effective Water Removal from Jet A-1

In a comparative screening for Fuel Dehydrating Icing Inhibitors (FDII), 2-methoxy-2-methyl-1,3-dioxolane was identified as one of only three promising candidates (out of a wider range of cyclic ketals and ortho esters) that effectively dehydrates Jet A-1 fuel. The study demonstrated that the compound successfully removes free water from Jet A-1 at room temperature over a 2-hour period. The other two effective candidates were 2-methoxy-2-methyl-1,3-dioxane and 2-methoxy-2,4,5-trimethyl-1,3-dioxolane. The vast majority of other screened cyclic acetals and ortho esters were ineffective [1].

Aviation Fuel Additives Water Scavenging Fuel Dehydration

Ice Inhibition Performance vs. Industry Standard DiEGME

The ice inhibition properties of the hydrolysis products of 2-methoxy-2-methyl-1,3-dioxolane were directly compared to the industry standard fuel system icing inhibitor, diethylene glycol monomethyl ether (DiEGME). Differential scanning calorimetry (DSC) analysis of Jet A-1 fuel treated with the compound showed that its hydrolysis products demonstrate ice inhibition performance that is similar to DiEGME across a range of blend levels [1]. The calorific value of the fuel was also enhanced, with the study stating that use of the additive would result in a significant fuel saving compared to current icing inhibitors [1].

Aviation Fuel Additives Icing Inhibition Comparative Performance

Utility as a Preferred Building Block for Polymerizable Ortho Esters

In the synthesis of ethylenically unsaturated, polymerizable cyclic ortho esters, the hydroxy-substituted derivative 4-hydroxymethyl-2-methoxy-2-methyl-1,3-dioxolane is explicitly identified as the preferred compound for subsequent functionalization. The patent literature specifies this derivative as the key starting material for reactions with acryloyl chloride or methacryloyl chloride to form polymerizable monomers. This preference is not stated for other, closely related cyclic ortho ester scaffolds within the same patent family [1].

Polymer Chemistry Monomer Synthesis Ortho Ester Derivatives

Optimal Application Scenarios for 2-Methoxy-2-methyl-1,3-dioxolane Based on Verified Performance Data


Development of Next-Generation Fuel Dehydrating Icing Inhibitors (FDII) for Jet A-1

Given its proven efficacy as one of only three compounds capable of dehydrating Jet A-1 fuel at room temperature and its hydrolysis products matching the ice-inhibition performance of the industry standard DiEGME, this compound is an ideal candidate for the development of novel dual-action fuel additives [1]. The associated fuel calorific value savings further strengthen its business case for adoption in aviation fuel formulations, where minimizing weight and maximizing energy density are paramount.

Synthesis of Acid-Labile and Degradable Polymers

The unique pH-dependent change in hydrolysis rate-determining step, a characteristic not shared by acyclic ortho esters [1], makes this compound's derivatives highly valuable for synthesizing polymers with precise, acid-triggered degradation profiles. This is particularly relevant in biomedical applications (e.g., drug delivery vehicles) or environmentally responsive materials. The established preference for its 4-hydroxymethyl derivative in patent literature as a monomer precursor provides a validated synthetic pathway for creating such polymers [2].

Physical Organic Chemistry Studies of Ortho Ester Hydrolysis Mechanisms

As a quintessential cyclic ortho ester that exhibits a mechanistically informative change in rate-determining step, this compound is a critical substrate for physical organic chemistry research. It serves as a model system for investigating the interplay of ring strain, stereoelectronic effects, and pH on reaction kinetics, with its behavior directly comparable to that of trimethyl orthoacetate and other acyclic controls [1]. This makes it a valuable reference standard for kinetic studies and mechanistic investigations.

Synthesis of Novel Ortho Ester-Containing Surfactants and Lipids

While specific quantitative data for this compound is limited, 1,3-dioxolane-protected intermediates, in general, are known for their utility in the high-yield synthesis of surfactants and lipids, with the added benefit of acid-degradability for applications requiring cleavable linkages [1]. 2-Methoxy-2-methyl-1,3-dioxolane, as a stable ortho ester variant, is a strong candidate for this class of applications, offering a building block that is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions.

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